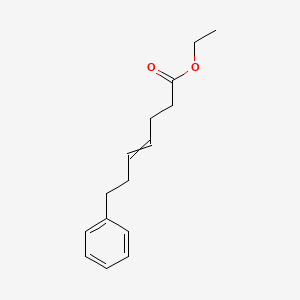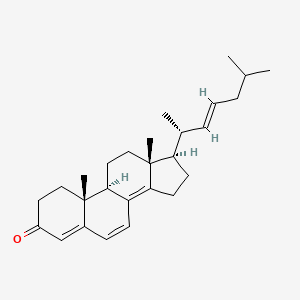
cholesta-5,7,8(14),22E-tetraen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesta-5,7,8(14),22E-tetraen-3-one is a cholestanoid compound with the molecular formula C27H38O It is a derivative of cholesterol and is characterized by its unique structure, which includes multiple double bonds and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cholesta-5,7,8(14),22E-tetraen-3-one can be synthesized through several synthetic routes. One common method involves the treatment of a steroidal 5,7-dien-3-one with 4-phenyl-1,2,4-triazoline-3,5-dione, followed by reaction with boron trifluoride-ether to yield the corresponding 4,6,8(14)-trien-3-one . Another method involves the bromination of 5α-cholest-7-en-3-one to give the corresponding 2ζ,4ζ-dibromo-derivative, followed by dehydro-bromination to produce cholesta-1,4,7-trien-3-one .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. High-speed counter-current chromatography (HSCCC) is often employed for the separation and purification of the compound from complex mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
Cholesta-5,7,8(14),22E-tetraen-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include boron trifluoride-ether, bromine, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cholesta-5,7,8(14),22E-tetraen-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in biological processes and its presence in various organisms.
Medicine: Investigated for its potential therapeutic properties and its role in metabolic pathways.
Industry: Utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of cholesta-5,7,8(14),22E-tetraen-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Cholesta-5,7,8(14),22E-tetraen-3-one can be compared with other similar compounds, such as:
Cholesta-4,6,8(14),22-tetraen-3-one: Another cholestanoid with a similar structure but different double bond positions.
Ergosta-4,6,8(14),22-tetraen-3-one: A related compound with a similar structure but different side chains.
These compounds share some chemical properties with this compound but also have unique features that make them distinct.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it an important subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
126149-90-4 |
|---|---|
Molekularformel |
C27H38O |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
(9R,10R,13R,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H38O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8-10,17-19,23,25H,7,11-16H2,1-5H3/b8-6+/t19-,23-,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
AJRNPFZYKICTEM-AQAVSRJYSA-N |
Isomerische SMILES |
C[C@H](/C=C/CC(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C |
Kanonische SMILES |
CC(C)CC=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)
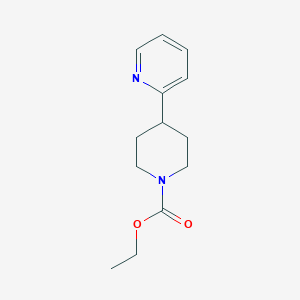
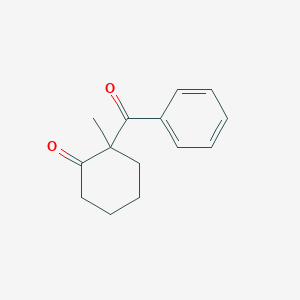
![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)

![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
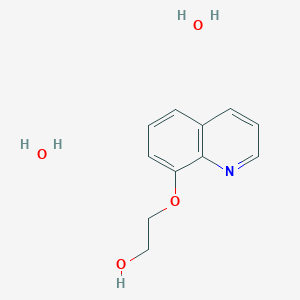

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)

